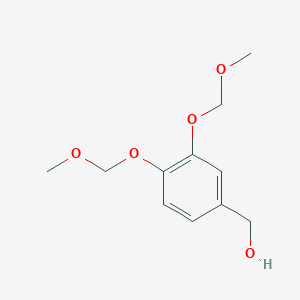![molecular formula C14H24BrNO2 B12590338 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide CAS No. 646520-34-5](/img/structure/B12590338.png)
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide is a chemical compound with the molecular formula C14H23NO2. It is known for its unique structure, which includes a benzene ring substituted with a tert-butylamino group and a butyl chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol typically involves the reaction of 4-(tert-butyl)benzene-1,2-diol with a butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives .
Scientific Research Applications
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol include:
- 4-(tert-Butyl)benzene-1,2-diol
- 4-(4-aminobutyl)benzene-1,2-diol
Uniqueness
What sets 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol apart from similar compounds is its unique combination of a tert-butylamino group and a butyl chain attached to the benzene ring. This structure imparts distinctive chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
646520-34-5 |
|---|---|
Molecular Formula |
C14H24BrNO2 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
4-[4-(tert-butylamino)butyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C14H23NO2.BrH/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11;/h7-8,10,15-17H,4-6,9H2,1-3H3;1H |
InChI Key |
HHWCJIWSCDJCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCC1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


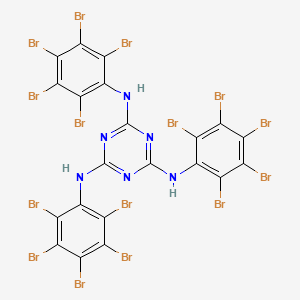

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
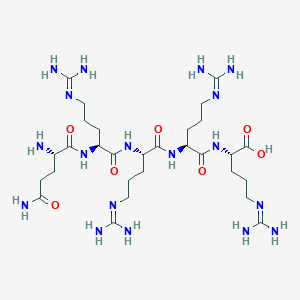
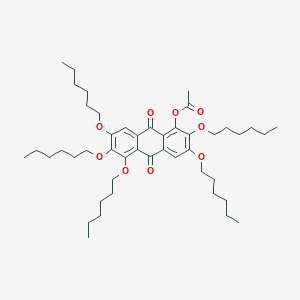

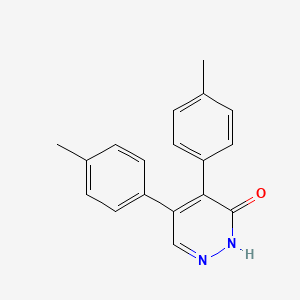
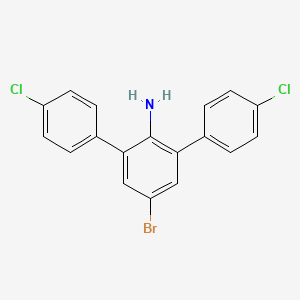
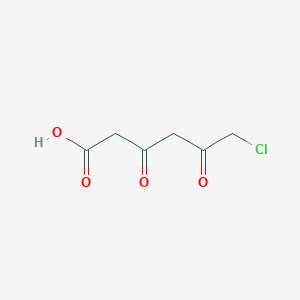
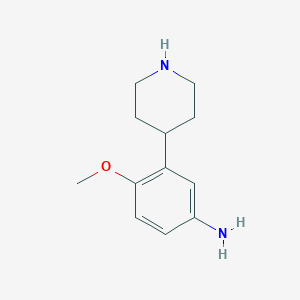
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)

